molecular formula C19H19ClN2OS B11448893 8-chloro-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

8-chloro-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11448893
M. Wt: 358.9 g/mol
InChI Key: ACBUEXNZPIERBZ-UHFFFAOYSA-N
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Description

8-chloro-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, which includes a benzoxadiazocine ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multi-step organic reactions. Common starting materials might include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization and chlorination steps. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring purity through advanced purification techniques, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the thione group to a thiol or other reduced forms.

    Substitution: Halogen substitution reactions might replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

Pharmaceutical research could explore the compound’s potential as a drug candidate, focusing on its efficacy, safety, and mechanism of action.

Industry

In industrial applications, the compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism by which 8-chloro-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their psychoactive properties.

    Thiazolidinediones: Used in the treatment of diabetes.

    Phenothiazines: Employed as antipsychotic agents.

Uniqueness

What sets 8-chloro-2,11-dimethyl-3-(3-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione apart is its unique benzoxadiazocine ring system, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H19ClN2OS

Molecular Weight

358.9 g/mol

IUPAC Name

4-chloro-9,13-dimethyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C19H19ClN2OS/c1-11-5-4-6-14(9-11)22-18(24)21-17-12(2)19(22,3)23-16-8-7-13(20)10-15(16)17/h4-10,12,17H,1-3H3,(H,21,24)

InChI Key

ACBUEXNZPIERBZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)C4=CC=CC(=C4)C)C

Origin of Product

United States

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